molecular formula C9H6F3NO B161379 2-Methoxy-4-(trifluoromethyl)benzonitrile CAS No. 132927-08-3

2-Methoxy-4-(trifluoromethyl)benzonitrile

Cat. No. B161379
CAS RN: 132927-08-3
M. Wt: 201.14 g/mol
InChI Key: IXLCDVCLGOVPBE-UHFFFAOYSA-N
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Description

2-Methoxy-4-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C9H6F3NO . It has a molecular weight of 201.15 .


Molecular Structure Analysis

The IUPAC name for this compound is 2-methoxy-4-(trifluoromethyl)benzonitrile . The InChI code is InChI=1S/C9H6F3NO/c1-14-8-4-7(9(10,11)12)3-2-6(8)5-13/h2-4H,1H3 . The compound’s canonical SMILES is COC1=C(C=CC(=C1)C(F)(F)F)C#N .


Physical And Chemical Properties Analysis

The compound has a boiling point of 63-64°C . It has a topological polar surface area of 33 Ų and a rotatable bond count of 1 . The compound’s XLogP3-AA is 2.5, indicating its partition coefficient between octanol and water .

Scientific Research Applications

Antitumorigenic and Antiangiogenic Effects

The study by Zhu and Conney (1998) discusses the antitumorigenic and antiangiogenic effects of 2-methoxyestradiol, a compound structurally related to the one of interest. The research emphasizes the potential protective effects against estrogen-induced cancers, suggesting a pathway through which similar compounds might exert antitumorigenic effects (Zhu & Conney, 1998).

Pharmaceutical Applications

Metoclopramide, a drug mentioned in the review by Pinder et al. (2012), although not the same compound, shares a similar methoxy group in its structure. This review highlights the drug's use in gastrointestinal diagnostics and treatments, illustrating the significance of chemical functionalities similar to those in 2-Methoxy-4-(trifluoromethyl)benzonitrile for pharmaceutical applications (Pinder et al., 2012).

Stability and Degradation Studies

Barchańska et al. (2019) focus on the stability and degradation pathways of nitisinone, a compound used for treating hepatorenal tyrosinemia, which, like our compound of interest, contains a trifluoromethyl group. This study underscores the importance of understanding the stability and degradation products of such compounds for their safe and effective medical application (Barchańska et al., 2019).

Antimicrobial Agents

Hiremathad et al. (2015) explore benzofuran derivatives for their antimicrobial properties. While 2-Methoxy-4-(trifluoromethyl)benzonitrile is not a benzofuran derivative, the exploration of such compounds for antimicrobial use indicates a potential area where similarly structured compounds might find relevance (Hiremathad et al., 2015).

Corrosion Inhibition

Verma et al. (2020) review the use of quinoline derivatives as corrosion inhibitors, highlighting the role of methoxy groups in enhancing the effectiveness of these compounds. This suggests that 2-Methoxy-4-(trifluoromethyl)benzonitrile could potentially be explored for its utility in corrosion inhibition applications (Verma et al., 2020).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has a GHS07 pictogram and a signal word of "Warning" . The compound may cause acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

properties

IUPAC Name

2-methoxy-4-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c1-14-8-4-7(9(10,11)12)3-2-6(8)5-13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLCDVCLGOVPBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597258
Record name 2-Methoxy-4-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-(trifluoromethyl)benzonitrile

CAS RN

132927-08-3
Record name 2-Methoxy-4-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-nitro-4-(trifluoromethyl)benzonitrile (22.48 g, 104 mmol) in anhydrous methanol (110 ml) was added dropwise 25% sodium methoxide in methanol (24.72 ml, 114.4 mmol), and the resulting mixture stirred at room temperature for 1 hour. Water (110 ml) was added and the resulting solids collected by filtration. The solids were dissolved in DCM (150 ml), washed with sat NaCl (75 ml), dried over Na2SO4, filtered and evaporated to give the title compound (19 g, 91%) as a white solid.
Quantity
22.48 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
110 mL
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solvent
Reaction Step One
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24.72 mL
Type
solvent
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step Two
Yield
91%

Synthesis routes and methods II

Procedure details

Twenty-five percent sodium methoxide in methanol (24.3 g, 11 mol) was added dropwise to a stirred mixture of 19 g (0.091 mol) 2-nitro-4-(trifluoromethyl)benzonitrile and 100 mL of methanol at 20°-30° C. After 1 hour at 25° C., 100 mL of water was added. The solids were collected on a filter and washed with water. The solids were dried to yield 12.5 g of product melting at 59°-61° C. 1H NMR (CDCl3) δ4.00 (s, 3H), 7.2-7.7 (3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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